Technical Guide: Spectral Data & Characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid
Technical Guide: Spectral Data & Characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic Acid
This is an in-depth technical guide on the spectral data and characterization of 1-Cyano-4-oxocyclohexane-1-carboxylic acid and its key derivative, Ethyl 1-cyano-4-oxocyclohexanecarboxylate .
Executive Summary & Compound Profile
1-Cyano-4-oxocyclohexane-1-carboxylic acid is a highly functionalized cyclohexane derivative featuring a geminal nitrile and carboxylic acid group at the C1 position and a ketone at the C4 position. This compound serves as a versatile intermediate in the synthesis of spirocyclic compounds, amino acids (e.g., analogs of tranexamic acid), and pharmaceutical scaffolds requiring a rigid aliphatic core.
Due to the inherent instability of
Chemical Identity
| Property | 1-Cyano-4-oxocyclohexane-1-carboxylic acid | Ethyl 1-cyano-4-oxocyclohexanecarboxylate |
| CAS Number | Not widely indexed (Precursor to CAS 34916-10-4) | 58217-30-4 |
| Formula | C | C |
| MW | 167.16 g/mol | 195.22 g/mol |
| Structure | Cyclohexane ring, C1(-CN, -COOH), C4(=O) | Cyclohexane ring, C1(-CN, -COOEt), C4(=O) |
| Stability | Low (Decarboxylates to 4-oxocyclohexanecarbonitrile) | High (Stable intermediate) |
Synthesis & Reaction Pathways[1][2][3][4][5]
The synthesis of 1-cyano-4-oxocyclohexane-1-carboxylic acid derivatives typically proceeds via a Dieckmann Condensation strategy, starting from acyclic precursors like ethyl cyanoacetate and ethyl acrylate.
Synthetic Workflow
-
Double Michael Addition: Ethyl cyanoacetate reacts with two equivalents of ethyl acrylate to form a linear pimelate derivative.
-
Dieckmann Condensation: Intramolecular cyclization yields the
-keto ester ring. -
Hydrolysis & Decarboxylation:
-
Path A (Acid Hydrolysis): Hydrolysis of the ester groups followed by spontaneous decarboxylation of the
-keto acid moiety yields Ethyl 1-cyano-4-oxocyclohexanecarboxylate . -
Path B (Total Hydrolysis): Further hydrolysis of the C1 ester yields the target acid, which may decarboxylate to 4-oxocyclohexanecarbonitrile .
-
Caption: Synthetic route from ethyl cyanoacetate to 1-cyano-4-oxocyclohexane-1-carboxylic acid derivatives.
Spectral Data: Ethyl 1-cyano-4-oxocyclohexanecarboxylate
Note: As the most stable and characterized form, the ethyl ester data is the primary reference for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule possesses a plane of symmetry passing through C1 and C4, making the protons at C2/C6 and C3/C5 chemically equivalent in an achiral environment.
Table 1: Predicted
Table 2: Predicted
Infrared (IR) Spectroscopy
The IR spectrum is diagnostic due to the presence of two distinct carbonyl stretches and a nitrile stretch.
-
2245 cm
(Weak/Medium): C N Stretching. Characteristic of aliphatic nitriles. -
1745 cm
(Strong): C=O Stretching (Ester). Typical for -cyano esters. -
1720 cm
(Strong): C=O Stretching (Ketone).[1][2] Typical for cyclohexanones.[3] -
2980, 2940 cm
: C-H Stretching (Aliphatic CH ).
Mass Spectrometry (MS)
-
Molecular Ion (M
): m/z 195 -
Base Peak: Likely m/z 122 (Loss of COOEt) or m/z 167 (Loss of C
H ). -
Fragmentation Pattern:
-
195
167 (Loss of C H via McLafferty rearrangement or simple loss). -
195
150 (Loss of OEt). -
195
122 (Loss of COOEt).
-
195
Spectral Data: 1-Cyano-4-oxocyclohexane-1-carboxylic Acid (Target)
Note: This compound is prone to decarboxylation. Data below represents the theoretical values for the isolated acid.
Predicted Characteristics
-
H NMR: Similar to the ester, but lacks the ethyl signals (1.32, 4.28 ppm). A broad singlet at
10.0–12.0 ppm (COOH) will be present. -
IR: The ester C=O band (1745 cm
) is replaced by a carboxylic acid C=O band at 1710–1730 cm (often overlapping with the ketone). A broad O-H stretch (2500–3300 cm ) is diagnostic. -
Stability Warning: Upon heating in the MS source or during melting point determination, the compound likely converts to 4-oxocyclohexanecarbonitrile (
123).
Spectral Data: 4-Oxocyclohexanecarbonitrile (Decarboxylation Product)
This compound (CAS 34916-10-4) is the stable result of the acid's decomposition and serves as a critical reference standard.
Table 3: Observed Data for 4-Oxocyclohexanecarbonitrile
| Technique | Data Points | Notes |
|---|
|
Experimental Protocols
Protocol A: Synthesis of Ethyl 1-cyano-4-oxocyclohexanecarboxylate
-
Reagents: Ethyl cyanoacetate (1.0 eq), Ethyl acrylate (2.1 eq), Sodium ethoxide (2.2 eq), Ethanol (solvent).
-
Procedure:
-
Reflux ethyl cyanoacetate and ethyl acrylate in ethanolic NaOEt for 4–6 hours to effect the Michael addition and Dieckmann condensation.
-
Concentrate the mixture and neutralize with cold dilute HCl.
-
Extract with ethyl acetate, dry over MgSO
, and concentrate.[4] -
Decarboxylation Step: Heat the crude residue in aqueous DMSO with NaCl at 120°C–140°C for 2 hours to remove the ester group at C2 (Krapcho conditions).
-
-
Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc).
Protocol B: Hydrolysis to the Acid (Use with Caution)
-
Reagents: Ethyl 1-cyano-4-oxocyclohexanecarboxylate, LiOH (1.1 eq), THF/Water (1:1).
-
Procedure:
-
Stir the ester with LiOH at 0°C (ice bath) to minimize decarboxylation.
-
Monitor by TLC until the ester spot disappears.
-
Carefully acidify to pH 3 with 1M HCl at 0°C.
-
Extract immediately with cold ether. Evaporate solvent without heating .
-
-
Storage: Store at -20°C under argon.
References
- Dieckmann Condensation Mechanism & Applications.Organic Reactions, Vol. 15, Wiley.
-
Synthesis of 4-oxocyclohexanecarbonitrile. Journal of Organic Chemistry, 2012, 77(1), 215-220. Link
-
Spectral Data for Ethyl Cyanoacetate Derivatives. SpectraBase, Wiley. Link
- Decarboxylation of Geminal Cyano-Carboxylates.Tetrahedron Letters, 1978, 19(4), 345-348.
-
4-Oxocyclohexanecarbonitrile (CAS 34916-10-4) Data. PubChem Compound Summary. Link
